molecular formula C21H28ClN7O3 B565859 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride CAS No. 1029067-05-7

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride

Número de catálogo: B565859
Número CAS: 1029067-05-7
Peso molecular: 461.951
Clave InChI: MUIKCMZJDWADGZ-ZOWNYOTGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride is a potent and selective ATP-competitive pan-AKT kinase inhibitor. It has shown significant antiproliferative and apoptotic effects in various tumor cell lines. The compound is currently under clinical development for its potential use in treating different malignancies, particularly hematologic cancers .

Métodos De Preparación

The synthesis of 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of imidazo[4,5-c]pyridine ring systems .

Análisis De Reacciones Químicas

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, altering its activity.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Aplicaciones Científicas De Investigación

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of kinase inhibitors and their interactions with various targets.

    Biology: The compound is employed in cellular studies to investigate the role of AKT signaling in cell survival, proliferation, and apoptosis.

    Medicine: this compound is being explored for its potential therapeutic effects in treating cancers, particularly those with hyperactivated AKT signaling pathways.

    Industry: The compound is used in the development of new anticancer drugs and in the screening of kinase inhibitors

Mecanismo De Acción

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride exerts its effects by inhibiting the activity of AKT kinases, which are crucial regulators of cell survival and proliferation. The compound binds to the ATP-binding site of AKT kinases, preventing their phosphorylation and subsequent activation. This inhibition leads to reduced phosphorylation of downstream targets such as GSK3β, PRAS40, and Forkhead transcription factors (FOXO1/FOXO3a), ultimately inducing apoptosis and inhibiting cell proliferation .

Comparación Con Compuestos Similares

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride is unique due to its potent and selective inhibition of all three AKT isoforms (AKT1, AKT2, and AKT3) with low nanomolar IC50 values. Similar compounds include:

Actividad Biológica

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol; hydrochloride is a synthetic compound belonging to the class of imidazo[4,5-c]pyridines. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research and as a therapeutic agent. The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The key structural components include:

  • An imidazo[4,5-c]pyridine core.
  • A piperidine ring which may enhance binding affinity to biological targets.
  • An oxadiazole moiety known for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Notably:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in tumor growth and proliferation.
  • Induction of Apoptosis : Studies have indicated that it can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HEPG21.18 ± 0.14Apoptosis induction
MCF70.67Kinase inhibition
PC-30.80Cell cycle arrest
HCT1160.87Apoptosis induction

These findings suggest that the compound exhibits potent cytotoxic effects, making it a candidate for further development in cancer therapy .

Case Studies

  • Zhang et al. Study (2023) : This research focused on synthesizing derivatives of oxadiazoles and evaluating their anticancer activity using TRAP PCR-ELISA assays. The study highlighted the efficacy of certain derivatives with IC50 values significantly lower than standard chemotherapeutics .
  • Clinical Observations : In a cohort study involving patients exposed to similar compounds, traces of the metabolite were identified in human blood samples, indicating systemic absorption and potential therapeutic relevance .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests moderate bioavailability with significant metabolic transformation leading to active metabolites. It is crucial to understand its metabolic pathways to optimize dosing regimens and minimize toxicity.

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound shows promising anticancer activity, it also requires thorough evaluation regarding its safety profile in vivo. Toxicological studies are essential to determine the therapeutic window and potential side effects.

Propiedades

IUPAC Name

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O3.ClH/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17;/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIKCMZJDWADGZ-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=NC=C2OC[C@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029067-05-7
Record name 1029067-05-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.